![molecular formula C11H21BClNO2 B13570136 rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13570136.png)
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride: is a complex organic compound that features a boron-containing dioxaborolane ring and a bicyclic azabicyclohexane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:
Formation of the dioxaborolane ring: This can be achieved through the reaction of a suitable boronic acid or boronate ester with a diol under dehydrating conditions.
Construction of the azabicyclohexane core: This step may involve cyclization reactions starting from appropriate precursors, such as amino alcohols or aziridines.
Coupling of the two moieties: The final step involves the coupling of the dioxaborolane ring with the azabicyclohexane core, often using transition metal-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The azabicyclohexane core can be reduced to form different amine derivatives.
Substitution: Both the boron and nitrogen atoms in the compound can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxaborolane ring may yield boronic acids, while reduction of the azabicyclohexane core may produce various amine derivatives.
Applications De Recherche Scientifique
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[31
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product analogs.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological molecules.
Industry: The compound may be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Mécanisme D'action
The mechanism by which rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane: A similar compound lacking the racemic mixture and hydrochloride salt.
1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane derivatives: Various derivatives with different substituents on the azabicyclohexane core or dioxaborolane ring.
Uniqueness
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific stereochemistry and the presence of both boron and nitrogen atoms in its structure. This combination of features may confer distinct reactivity and binding properties, making it valuable for specific applications in synthesis, catalysis, and biological studies.
Propriétés
Formule moléculaire |
C11H21BClNO2 |
|---|---|
Poids moléculaire |
245.55 g/mol |
Nom IUPAC |
(1S,5R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C11H20BNO2.ClH/c1-9(2)10(3,4)15-12(14-9)11-5-8(11)6-13-7-11;/h8,13H,5-7H2,1-4H3;1H/t8-,11-;/m0./s1 |
Clé InChI |
RUVYLWUYLRGGDY-RWHJDYSMSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)[C@]23C[C@H]2CNC3.Cl |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C23CC2CNC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


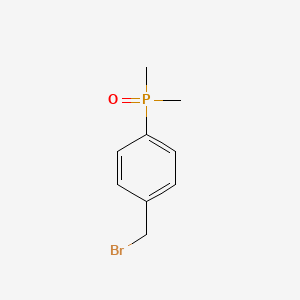
![3-([1,1'-Biphenyl]-4-yl)pyrrolidine](/img/structure/B13570066.png)

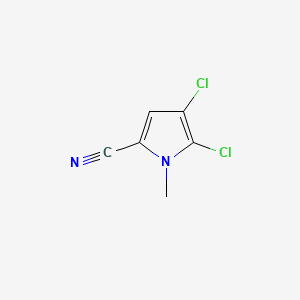
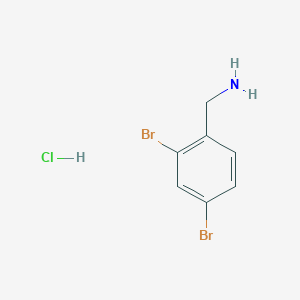
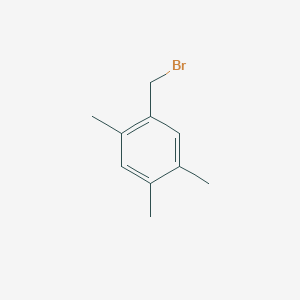

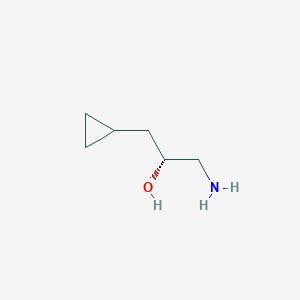
![6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B13570098.png)
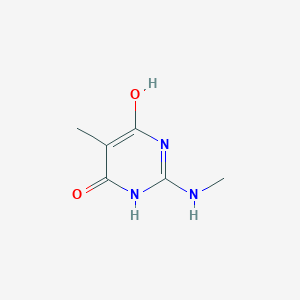
![Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13570118.png)
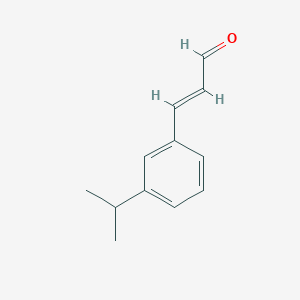

![Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13570134.png)
